

# Validating Pico145's selectivity against other TRP channels

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## Compound of Interest

Compound Name: Pico145

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## Pico145: Unprecedented Selectivity for TRPC1/4/5 Channels

A Comparative Guide for Researchers and Drug Development Professionals

**Pico145** (also known as HC-608) has emerged as a remarkably potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical (TRPC) 1, 4, and 5 channels. [1][2][3] This guide provides a comprehensive comparison of **Pico145**'s selectivity against other TRP channels, supported by experimental data, to inform researchers and drug development professionals in their exploration of TRPC1/4/5 channel function and therapeutic potential.

## Unparalleled Potency and Selectivity

**Pico145** distinguishes itself from other TRP channel modulators through its picomolar potency and exceptional selectivity for TRPC1/4/5 channels. [2][3][4] Experimental data consistently demonstrates that **Pico145** has no effect on a wide range of other TRP channels, including TRPC3, TRPC6, TRPV1, TRPV4, TRPA1, TRPM2, and TRPM8, even at concentrations significantly higher than its effective dose for TRPC1/4/5. [1][2][4][5]

The inhibitory potency of **Pico145** varies depending on the specific subunit composition of the TRPC1/4/5 channel, with the highest potency observed against heteromeric channels. [6]

## Comparative Selectivity Profile of Pico145

Target Channel	Pico145 IC50 (inhibition)	Other TRP Channels (No Effect)
TRPC4	0.349 nM[1]	TRPC3[1][2][4][5]
TRPC5	1.3 nM[1]	TRPC6[1][2][4][5]
TRPC4-TRPC1	0.033 nM (concatemer)[7], 0.06 nM (heteromer)[4]	TRPV1[1][2][4][5]
TRPC5-TRPC1	0.199 nM (concatemer)[7], 0.2 nM (heteromer)[4]	TRPV4[1][2][4][5]
Endogenous TRPC1:C4 (A498 cells)	49 pM[6]	TRPA1[1][2][4][5]
Muscarinic Receptor Cation Current (mICAT) in mouse ileal myocytes	3.1 pM[8]	TRPM2[1][2][4][5]
TRPM8[1][2][4][5]		
Store-operated Ca <sup>2+</sup> entry (Orai1)[2][4][5]		

## Experimental Protocols

The selectivity of **Pico145** has been rigorously validated through a series of well-defined experimental protocols, primarily utilizing intracellular calcium measurements and patch-clamp electrophysiology in cell lines overexpressing specific TRP channels.

### Intracellular Calcium ([Ca<sup>2+</sup>]<sub>i</sub>) Assays

This method is employed to assess the ability of **Pico145** to inhibit the influx of calcium through specific TRP channels upon activation by a known agonist.

#### 1. Cell Culture and Transfection:

- Human Embryonic Kidney (HEK) 293 cells are cultured and transiently transfected with plasmids encoding the specific human TRP channel subunits (e.g., TRPC4, TRPC5, TRPC1) or concatemers (e.g., TRPC4-TRPC1).

## 2. Fluorescent Calcium Imaging:

- Transfected cells are loaded with a ratiometric calcium indicator dye, such as Fura-2 AM.
- Changes in intracellular calcium concentration are monitored using a fluorescence imaging system.

## 3. Compound Application and Channel Activation:

- Cells are pre-incubated with varying concentrations of **Pico145**.
- TRPC1/4/5 channels are activated using a specific agonist, such as (-)-Englerin A or Sphingosine-1-Phosphate (S1P).[\[1\]](#)[\[3\]](#)
- The resulting increase in intracellular calcium is measured.

## 4. Data Analysis:

- The inhibitory effect of **Pico145** is quantified by measuring the reduction in the agonist-evoked calcium response.
- IC50 values are calculated by fitting the concentration-response data to a logistical equation.

# Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion channel activity and its modulation by **Pico145**.

## 1. Cell Preparation:

- HEK293 cells expressing the target TRP channel are used for recordings.

## 2. Recording Configuration:

- The whole-cell patch-clamp configuration is established to measure the currents flowing across the entire cell membrane.

## 3. Channel Activation and Compound Application:

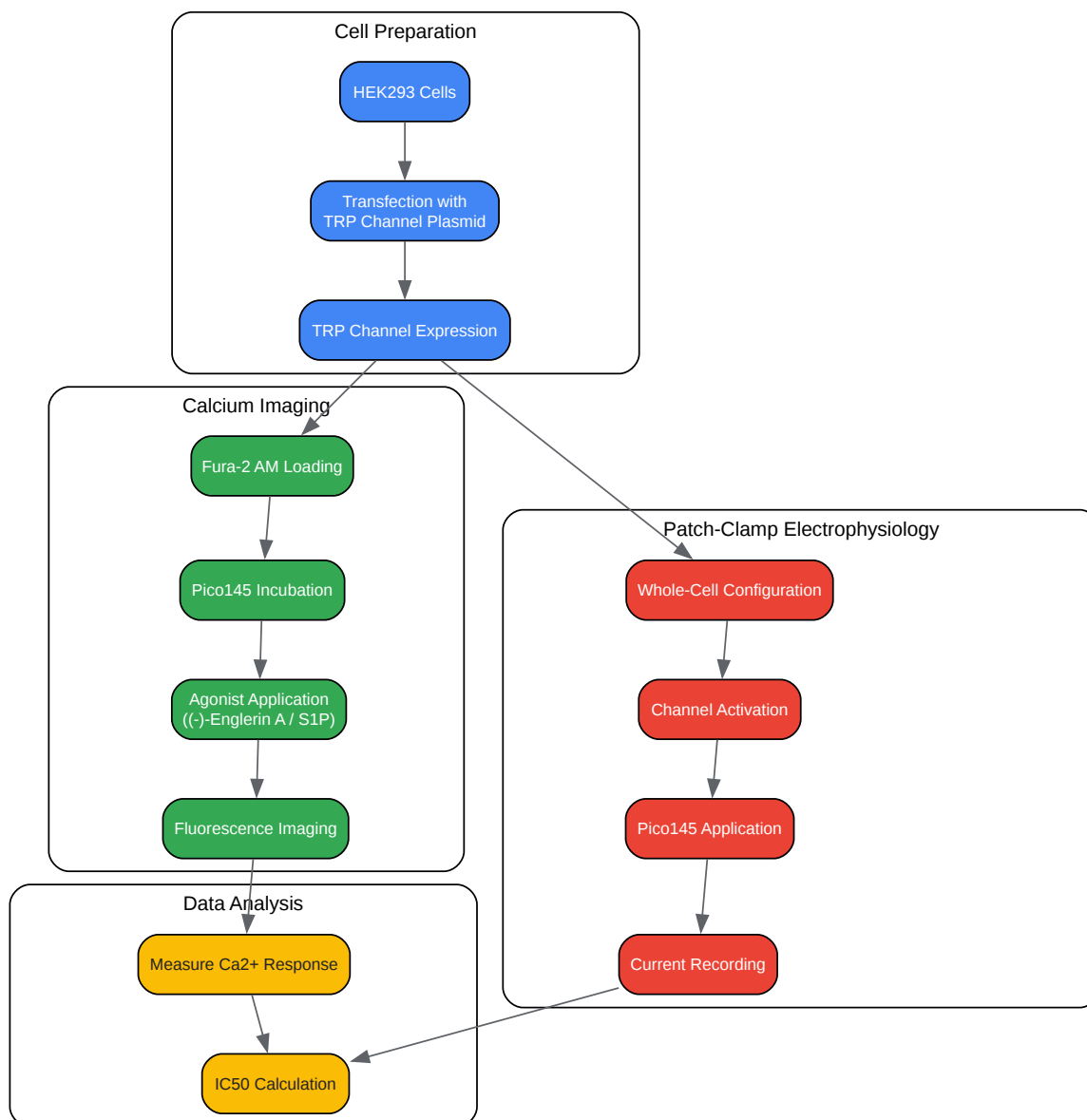
- TRP channels are activated by including an agonist in the patch pipette solution or by applying it to the extracellular bath.
- **Pico145** is applied to the extracellular solution at various concentrations.

#### 4. Data Acquisition and Analysis:

- The amplitude of the TRP channel-mediated currents is measured before and after the application of **Pico145**.
- The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC<sub>50</sub>.

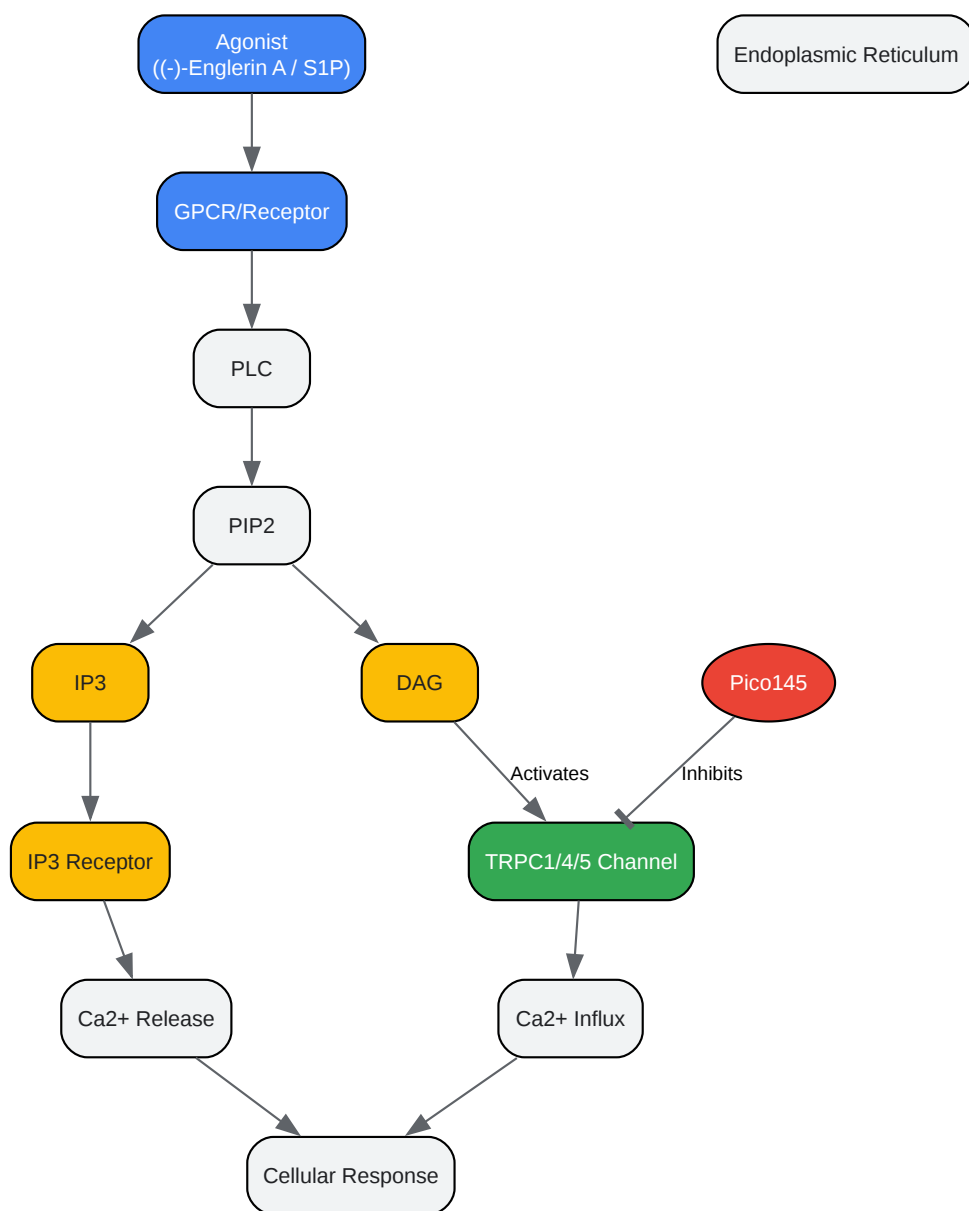
## Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental approach and the targeted signaling pathway, the following diagrams are provided.



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Caption: Experimental workflow for validating **Pico145**'s selectivity.



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Caption: Simplified signaling pathway of TRPC1/4/5 channel activation and **Pico145** inhibition.

In conclusion, the available data robustly supports the classification of **Pico145** as a highly selective and potent inhibitor of TRPC1/4/5 channels. Its lack of off-target effects on other TRP

channels makes it an invaluable tool for dissecting the physiological and pathophysiological roles of TRPC1/4/5 and a promising starting point for the development of novel therapeutics.

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